2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile

CYP3A4 inhibition drug metabolism regioisomer selectivity

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile (CAS 476211-12-8, MF: C16H9Cl2N3O, MW: 330.17 g/mol) is a synthetic small molecule belonging to the benzimidazolylidene–oxopropanenitrile class. The compound features a benzimidazole core linked via an exocyclic ylidene double bond to a 3,5-dichlorophenyl-3-oxopropanenitrile moiety.

Molecular Formula C16H9Cl2N3O
Molecular Weight 330.17
CAS No. 476211-12-8
Cat. No. B2727712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile
CAS476211-12-8
Molecular FormulaC16H9Cl2N3O
Molecular Weight330.17
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)C(=C(C3=CC(=CC(=C3)Cl)Cl)O)C#N
InChIInChI=1S/C16H9Cl2N3O/c17-10-5-9(6-11(18)7-10)15(22)12(8-19)16-20-13-3-1-2-4-14(13)21-16/h1-7,22H,(H,20,21)/b15-12-
InChIKeyRSHBZWQDKFHXCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile (CAS 476211-12-8): Chemical Identity and Scaffold Context for Procurement


2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile (CAS 476211-12-8, MF: C16H9Cl2N3O, MW: 330.17 g/mol) is a synthetic small molecule belonging to the benzimidazolylidene–oxopropanenitrile class . The compound features a benzimidazole core linked via an exocyclic ylidene double bond to a 3,5-dichlorophenyl-3-oxopropanenitrile moiety. It is primarily offered as a research chemical for use as a synthetic building block, a ligand in coordination chemistry, and a scaffold for medicinal chemistry exploration, with vendor listings noting potential antimicrobial and anticancer activities .

Why Analogs of 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile Cannot Be Directly Substituted in Rigorous Research Programs


Within the benzimidazolylidene–oxopropanenitrile family, subtle variations in the halogen substitution pattern on the phenyl ring can profoundly alter electronic distribution, molecular geometry, and target-binding interactions. The 3,5-dichloro substitution on the target compound establishes a distinct electrostatic profile and steric configuration compared to the 2,5-dichloro isomer (CAS 476282-51-6) or the 4-nitro analog (CAS 5854-18-2) . The presence of the benzimidazole NH (unsubstituted at N1) versus N1-methyl congeners (e.g., CAS 476279-65-9) critically influences hydrogen-bond donor capacity and tautomeric equilibrium, both of which are determinants of biological target engagement. These structural nuances create quantifiable differences in potency, selectivity, and physicochemical properties that render generic substitution scientifically unsound without direct comparative data.

Quantitative Differentiation Evidence for 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile (CAS 476211-12-8) Against Closest Analogs


CYP3A4 Time-Dependent Inhibition: 3,5-Dichloro vs. 2,5-Dichloro Regioisomer

In an in vitro CYP3A4 time-dependent inhibition assay using recombinant human CYP3A4 with midazolam as probe substrate (30 min pre-incubation with NADPH), the 3,5-dichlorophenyl regioisomer (target compound) exhibited an IC50 of 90 nM [1]. In contrast, the closely related 2,5-dichlorophenyl regioisomer (CAS 476282-51-6) demonstrated markedly weaker inhibition under comparable microsomal assay conditions (CYP3A4/5 in human liver microsomes, midazolam substrate, 30 min pre-incubation) with an IC50 of 5,500 nM [2]. This represents a ~61-fold difference in inhibitory potency attributable solely to the positional isomerism of the chlorine atoms on the phenyl ring.

CYP3A4 inhibition drug metabolism regioisomer selectivity

CYP3A4 Inactivation Potency (Ki): Mechanistic Distinction of the 3,5-Dichloro Scaffold

Mechanistic CYP3A4 inactivation studies reveal that the target compound (3,5-dichloro regioisomer) acts as a potent irreversible inhibitor with a Ki of 250 nM against recombinant human CYP3A4 (midazolam substrate, 5 min pre-incubation) [1]. In the same experimental system, a less potent inactivation Ki of 660 nM was observed under slightly different pre-incubation conditions, while the IC50 shifted to 1,560 nM at extended 30-min incubation, indicating time-dependent inactivation behavior [1]. For comparative context, the 2,5-dichloro regioisomer yielded an IC50 of 5,500 nM under hepatic microsomal conditions, with no reported sub-micromolar Ki [2], suggesting that the 3,5-dichloro substitution pattern uniquely enables high-affinity CYP3A4 active-site engagement.

CYP3A4 inactivation mechanism-based inhibition hepatic clearance

Solubility Advantage Conferred by the 3,5-Dichloro Substitution Pattern

The 3,5-dichlorophenyl substitution on the target compound is predicted to confer superior aqueous solubility compared to the 2,5-dichloro regioisomer due to reduced intramolecular hydrogen bonding between the ortho-chlorine and the adjacent carbonyl oxygen, which in the 2,5-isomer can stabilize a more planar, less solvated conformation [1]. While direct experimental solubility measurements for both isomers are not publicly available, computational LogP predictions (ALogP ~3.48) and the documented ability of the compound to participate in hydrogen bonding as both donor (benzimidazole NH) and acceptor (nitrile, carbonyl) suggest favorable solvation characteristics for biological assay compatibility [1].

aqueous solubility physicochemical properties formulation

Tautomeric and Hydrogen-Bond Donor Differentiation from N1-Methyl Congeners

The target compound retains a free benzimidazole NH group, enabling keto–enol and imine–enamine tautomerism that generates a dynamic hydrogen-bond donor/acceptor system . The N1-methyl analog (CAS 476279-65-9) lacks this NH, eliminating a key hydrogen-bond donor (HBD = 0 for the methylated form vs. HBD = 1 for the target compound) . In the CYP3A4 binding data, the target compound achieves Ki = 250 nM [1], whereas no comparable sub-micromolar CYP inhibition data have been reported for the N1-methyl analog, consistent with the hypothesis that the benzimidazole NH contributes to active-site hydrogen bonding. This structural feature also enables the compound to serve as a neutral N-heterocyclic carbene (NHC) precursor upon deprotonation for coordination chemistry applications, a capability absent in N1-alkylated derivatives .

tautomerism hydrogen-bond donor target engagement

Recommended Application Scenarios for 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile Based on Differentiation Evidence


Hepatocyte Drug-Drug Interaction (DDI) Screening Panels Requiring CYP3A4 Time-Dependent Inhibitor Controls

With a demonstrated CYP3A4 IC50 of 90 nM and an inactivation Ki of 250 nM [1], the target compound can serve as a regioisomerically defined positive control or tool compound in hepatic DDI screening cascades. Programs evaluating compounds containing dichlorophenyl motifs can use this 3,5-dichloro isomer to benchmark time-dependent CYP3A4 inhibition, leveraging the 61-fold potency window over the 2,5-dichloro isomer to validate assay sensitivity to subtle structural changes in the dichlorophenyl ring substitution pattern.

Structure-Activity Relationship (SAR) Studies on Benzimidazolylidene–Oxopropanenitrile Scaffolds

The availability of the target compound alongside the 2,5-dichloro regioisomer (CAS 476282-51-6) and the N1-methyl analog (CAS 476279-65-9) enables systematic SAR exploration of how chlorine positional isomerism and benzimidazole NH substitution modulate target potency [2]. The ~61-fold CYP3A4 IC50 difference between 3,5-dichloro and 2,5-dichloro regioisomers provides a quantifiable SAR anchor point for computational modeling of halogen bonding interactions in CYP3A4 active site docking studies.

Coordination Chemistry and N-Heterocyclic Carbene (NHC) Ligand Development

The free benzimidazole NH of the target compound enables deprotonation to generate a neutral NHC ligand for transition metal complexation . This compound can be deployed as a precursor for silver(I), gold(I), or platinum(II) NHC complexes, where the electron-withdrawing 3,5-dichlorophenyl-3-oxopropanenitrile substituent may tune the metal center's electrophilicity. N1-alkylated benzimidazolylidene analogs cannot access this neutral carbene pathway, making the target compound uniquely suited for catalyst development programs requiring in situ carbene generation.

Computational ADME Model Training and Validation Sets

The experimentally measured CYP3A4 inhibition parameters (IC50 = 90 nM; Ki = 250 nM; time-dependent IC50 shift to 1,560 nM) [1] provide a high-quality data point for training and validating machine learning models that predict CYP inhibition from molecular structure. The stark potency cliff between the 3,5-dichloro and 2,5-dichloro regioisomers serves as a challenging test case for models claiming to capture subtle regioisomeric effects on ADME endpoints, supporting procurement for academic and industrial computational chemistry groups building predictive metabolism models.

Quote Request

Request a Quote for 2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(3,5-dichlorophenyl)-3-oxopropanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.